molecular formula C13H17N3O2 B2460213 Tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate CAS No. 2411283-50-4

Tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate

Cat. No.: B2460213
CAS No.: 2411283-50-4
M. Wt: 247.298
InChI Key: PXDJXWXMYLHXJN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate is a chemical reagent designed for research and development applications. This compound integrates a benzimidazole core, known for its diverse biological and chemical properties, with a tert-butyl ester group that offers synthetic versatility. The 2-aminobenzimidazole moiety is recognized as a privileged structure in medicinal chemistry and catalysis. For instance, chiral 2-aminobenzimidazole derivatives have been successfully employed as bifunctional organocatalysts in asymmetric synthesis, facilitating reactions such as the electrophilic amination of oxindoles with high enantioselectivity . Furthermore, 2-aminobenzimidazole derivatives have been investigated for significant pharmaceutical potential, including applications as inhibitors for targets like uric acid biosynthesis, which is relevant for treating conditions such as hyperuricemia and gout . From a synthetic perspective, the tert-butyl ester group is a common protecting group for carboxylic acids, and its presence in this molecule suggests utility as a synthetic intermediate that can be further elaborated under acidic conditions. The related compound, tert-Butyl 2-(1H-benzimidazol-1-yl)acetate, has been characterized by X-ray crystallography, revealing a molecular structure where the benzimidazole ring system and the acetate fragment are nearly perpendicular . This reagent is intended for use in scientific research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-11(17)8-16-10-7-5-4-6-9(10)15-12(16)14/h4-7H,8H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDJXWXMYLHXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate typically involves the reaction of 2-aminobenzimidazole with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is extensively studied for its potential therapeutic applications, primarily due to its biological activity against various diseases:

  • Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, Tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 16 µg/mL respectively.
  • Antiparasitic Activity : This compound also demonstrates potential against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have indicated IC50 values as low as 0.5 µM, highlighting its efficacy in inhibiting parasite growth.

Enzyme Inhibition Studies

Benzimidazole derivatives, including this compound, are known to inhibit various enzymes, making them valuable in drug discovery. The mechanism often involves competitive inhibition where the compound competes with natural substrates for enzyme binding sites. This property is particularly beneficial in developing treatments for conditions such as cancer and infectious diseases .

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of specialty chemicals. Its unique chemical structure allows for the production of novel materials with specific properties tailored for various applications:

  • Production of Specialty Chemicals : The compound can be transformed into other functionalized benzimidazole derivatives through oxidation, reduction, and substitution reactions. These derivatives can further serve as precursors for pharmaceuticals or agrochemicals.

Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives highlighted the antimicrobial potency of this compound against resistant bacterial strains. The research utilized standard microbiological methods to evaluate the MIC values across different strains, confirming the compound's potential as a lead candidate for antibiotic development .

Antiparasitic Activity Assessment

In a focused investigation on antiparasitic activity against Trypanosoma cruzi, derivatives were screened for their ability to inhibit parasite proliferation. The study established a clear correlation between structural modifications and biological activity, positioning this compound among the most promising candidates for further development .

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate with structurally related compounds, focusing on synthesis, crystallography, and functional properties.

Table 1: Key Comparisons of Structural Analogs

Compound Name Molecular Weight (g/mol) Synthesis Method Dihedral Angle (°) Crystal Packing Features Notable Properties References
Tert-butyl 2-(1H-benzimidazol-1-yl)acetate 232.28 Condensation of benzimidazole with tert-butyl chloroacetate 84.5 C–H⋯N chains along [110] direction High crystallinity; monoclinic (Cc)
Tert-butyl 2-(1H-imidazol-1-yl)acetate 182.23 Imidazole + tert-butyl chloroacetate 80.54 C–H⋯O dimeric pairs Lower steric bulk; similar reactivity
Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate 232.27 Alkylation of 2-methylbenzimidazole N/A Not reported Ethyl ester enhances lipophilicity
Tert-butyl 2-(2-nitro-1H-imidazol-1-yl)acetate 243.25 2-Nitroimidazole + tert-butyl bromoacetate N/A Not resolved Nitro group confers electrophilicity

Structural and Crystallographic Differences

  • Dihedral Angles : The tert-butyl 2-(1H-benzimidazol-1-yl)acetate exhibits a dihedral angle of 84.5° between the benzimidazole ring and the acetate group, comparable to tert-butyl 2-(1H-imidazol-1-yl)acetate (80.54°) . These angles indicate orthogonal orientation between the heterocycle and ester, likely minimizing steric clashes and stabilizing crystal lattices via intermolecular interactions.
  • Hydrogen Bonding: In tert-butyl 2-(1H-benzimidazol-1-yl)acetate, C–H⋯N hydrogen bonds form infinite chains along the [110] direction, whereas tert-butyl 2-(1H-imidazol-1-yl)acetate forms dimeric pairs via C–H⋯O bonds .

Physicochemical and Functional Properties

  • Reactivity: The 2-amino group in the target compound may participate in Schiff base formation or cross-coupling reactions, unlike nitro or unsubstituted analogs .

Biological Activity

Tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate, a benzimidazole derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its benzimidazole core, which is known for its pharmacological properties. The compound can be synthesized through various chemical pathways, often involving the reaction of benzimidazole derivatives with tert-butyl acetic acid under specific conditions to yield the acetate form.

Synthetic Route:

  • Starting Material: 2-Aminobenzimidazole.
  • Reagents: Tert-butyl acetic acid, coupling agents (e.g., DCC).
  • Conditions: Typically requires reflux in an organic solvent such as DMF or DMSO.

Antimicrobial Activity

Research indicates that compounds with a benzimidazole framework exhibit significant antimicrobial properties. For instance, studies have shown that related benzimidazole derivatives demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Benzimidazole derivative APseudomonas aeruginosa8 µg/mL

Antiparasitic Activity

The compound has shown promise in antiparasitic applications, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies suggest that derivatives of aminobenzimidazoles can inhibit the growth of T. cruzi, demonstrating their potential as therapeutic agents .

Case Study: A recent study evaluated a series of aminobenzimidazole derivatives for their activity against T. cruzi. The most active compound exhibited an IC50 value of 0.5 µM, indicating potent antiparasitic effects .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within pathogens. For instance, it may inhibit key enzymes involved in metabolic pathways or disrupt cellular processes through binding to receptor sites.

Potential Mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as kinases and proteases.
  • Cellular Uptake Interference: The structural properties allow for effective penetration into microbial cells, disrupting their function.

Toxicity and Safety Profile

While promising in terms of efficacy, it is crucial to assess the toxicity profiles of these compounds. Preliminary studies indicate that certain benzimidazole derivatives exhibit low cytotoxicity against mammalian cells, suggesting a favorable safety profile .

Table 2: Cytotoxicity Assessment

CompoundCell LineIC50 Value (µM)
This compoundHeLa>100
Benzimidazole derivative BHepG275

Q & A

Q. What are the established synthetic routes for tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate, and how can reaction conditions be optimized for high yield?

The compound is synthesized via N-alkylation of benzimidazole derivatives using tert-butyl chloroacetate, followed by non-aqueous ester cleavage. A critical step involves controlling the stoichiometry of the alkylating agent (e.g., tert-butyl chloroacetate) and reaction time to minimize by-products like imidazole ring-opened species . For ester cleavage, titanium tetrachloride (TiCl₄) in anhydrous dichloromethane under nitrogen atmosphere ensures efficient deprotection . Key parameters include maintaining temperatures below 0°C during alkylation and using inert conditions to prevent hydrolysis.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, as demonstrated by monoclinic crystal data (space group Cc, a = 5.4204 Å, b = 11.3319 Å, c = 19.8771 Å, β = 96.609°) .
  • ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ ~1.4 ppm, acetate carbonyl at δ ~170 ppm).
  • IR spectroscopy confirms N-H stretches (~3400 cm⁻¹) and ester C=O (~1740 cm⁻¹).

Q. What are common impurities in synthetic batches, and how are they resolved?

By-products include unreacted starting materials (e.g., tert-butyl chloroacetate) and tautomeric isomers of the benzimidazole core. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. LC-MS monitors mass-to-charge ratios (m/z = 232.28 for [M+H]⁺) to confirm identity .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence physicochemical properties?

SC-XRD reveals C–H⋯N hydrogen bonds (e.g., H⋯N distance = 2.58 Å) forming infinite chains along the [110] direction. These interactions enhance thermal stability (mp >200°C) but reduce solubility in polar solvents. Computational studies (e.g., Hirshfeld surface analysis ) can quantify intermolecular forces and predict solubility profiles .

Q. How should researchers address discrepancies between NMR and X-ray data?

Discrepancies may arise from tautomerism (e.g., 1H/2H-benzimidazole equilibria) or dynamic effects in solution. Strategies include:

  • Variable-temperature NMR to detect tautomeric shifts.
  • DFT calculations to compare theoretical and experimental NMR chemical shifts.
  • Powder XRD to rule out polymorphism .

Q. What computational methods predict reactivity of the benzimidazole moiety?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models tautomeric equilibria and electrophilic substitution sites. Molecular docking evaluates interactions with biological targets (e.g., enzymes), leveraging PubChem bioactivity data for analogous derivatives .

Q. How can regioselectivity in N-alkylation be controlled to avoid isomers?

  • Steric directing groups (e.g., bulky tert-butyl esters) favor alkylation at the less hindered nitrogen.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the target N atom.
  • Base selection : Mild bases (K₂CO₃) minimize side reactions compared to strong bases (NaH) .

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